molecular formula C25H21BrN2OS B4623997 N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

Cat. No. B4623997
M. Wt: 477.4 g/mol
InChI Key: SVCIFSCRBSLLRM-UHFFFAOYSA-N
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Description

The compound "N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide" belongs to a class of organic compounds known for their potential in various biological and pharmacological activities. The structural features include bromophenyl, thiazol, and phenylacetamide moieties, which are common in substances studied for their medicinal properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including amide bond formation, halogenation, and cyclization processes. For instance, compounds with thiadiazole and oxadiazole cores have been synthesized through reactions involving the stepwise construction of the heterocyclic ring, followed by coupling with appropriate halogenated precursors or through the use of electrophilic aromatic substitution reactions (Shukla et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. Crystallographic analysis can further elucidate the molecular conformation and intermolecular interactions, aiding in the understanding of their reactivity and biological activity (Boechat et al., 2011).

Scientific Research Applications

Glutaminase Inhibition

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar complex molecular structure with our compound of interest, demonstrates the potential for glutaminase inhibition. These analogs, through structure-activity relationship (SAR) studies, have been shown to attenuate the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, suggesting a route for cancer therapeutic research (Shukla et al., 2012).

Antimicrobial and Antifungal Properties

Several studies have synthesized and evaluated compounds with structural features akin to N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide for antimicrobial and antifungal activities. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating promising results against both bacterial and fungal strains (Darwish et al., 2014).

Antidiabetic Activity

The synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has shown potent antidiabetic activity via inhibition of the α-glucosidase enzyme, highlighting the potential for similar compounds in diabetes management (Nazir et al., 2018).

DNA Binding and Anticancer Activity

Compounds related to our molecule of interest have been investigated for their DNA binding properties and potential anticancer activities. Farghaly et al. (2020) explored N-phenylmorpholine derivatives linked with thiazole or formazan moieties, demonstrating significant intercalation binding mode with DNA and remarkable efficacy against both microbes and cancer cells (Farghaly et al., 2020).

properties

IUPAC Name

N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2OS/c1-2-22-24(19-13-7-4-8-14-19)27-25(30-22)28(21-16-10-9-15-20(21)26)23(29)17-18-11-5-3-6-12-18/h3-16H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCIFSCRBSLLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=CC=C2Br)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Reactant of Route 2
N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Reactant of Route 3
N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Reactant of Route 4
N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Reactant of Route 5
N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Reactant of Route 6
N-(2-bromophenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

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